Sodium ethenesulfonate

Catalog No.
S617347
CAS No.
3039-83-6
M.F
C2H4NaO3S
M. Wt
131.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium ethenesulfonate

CAS Number

3039-83-6

Product Name

Sodium ethenesulfonate

IUPAC Name

sodium;ethenesulfonate

Molecular Formula

C2H4NaO3S

Molecular Weight

131.11 g/mol

InChI

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5);

InChI Key

WCBBLESOBVCMFC-UHFFFAOYSA-N

SMILES

C=CS(=O)(=O)[O-].[Na+]

Synonyms

ethylenesulfonic acid polymer, lyapolate, lyapolate ammonium salt, lyapolate sodium, lyapolate sodium salt, poly(sodium vinyl sulfonate), poly(vinyl sulfonic acid), poly(vinylsulfonic acid), polyethylene sulfonate, polyvinyl sulfonic potassium, polyvinylsulfonic acid, PVS acid, sodium apolate, U 9843, U-9843, U9843

Canonical SMILES

C=CS(=O)(=O)O.[Na]

Biological Research:

  • Cell Culture Media: Sodium ethenesulfonate can be used as a component in cell culture media. Its ability to chelate divalent cations like calcium and magnesium helps control their concentration in the media, creating a more stable environment for cell growth and differentiation [].
  • Protein Purification: Due to its mild detergent properties, sodium ethenesulfonate can be employed in protein purification protocols. It solubilizes membrane proteins without harsh denaturation, facilitating their isolation and characterization [].

Environmental Research:

  • Biodegradation Studies: Researchers use sodium ethenesulfonate as a reference compound in biodegradation studies. Its known resistance to microbial breakdown allows scientists to compare the degradation rates of other chemicals under investigation [].
  • Metal Ion Sequestration: The ability of sodium ethenesulfonate to chelate metal ions makes it a potential candidate for studying their environmental fate and transport. It can help model the interaction of metal ions with various environmental components [].

Material Science Research:

  • Electrolyte Additive: Sodium ethenesulfonate shows promise as an additive in electrolytes for various energy storage devices like lithium-ion batteries. Its specific properties can contribute to improved performance and stability of the electrolyte [].
  • Surfactant Studies: Researchers utilize sodium ethenesulfonate in studies related to surfactants and their interactions with various surfaces. Its well-defined structure allows for a better understanding of the fundamental principles governing surfactant behavior.

Sodium ethenesulfonate has the molecular formula C2H3NaO3SC_2H_3NaO_3S and a molecular weight of approximately 130.10 g/mol. It appears as a colorless to yellow liquid that is highly soluble in water. The compound contains an activated carbon-carbon double bond (C=C) which contributes to its high reactivity, making it an effective monomer for polymerization processes. The compound is classified under the Chemical Abstracts Service with the number 3039-83-6 and is recognized by the European Community (EC) number 221-242-5 .

Due to its reactive double bond. Key reactions include:

  • Addition Reactions: The C=C bond can react with nucleophiles, leading to the formation of various derivatives such as 2-aminoethanesulfonic acid when reacted with ammonia .
  • Polymerization: It serves as a monomer in the production of polyvinylsulfonic acid and other copolymers. These polymers are utilized in applications such as ion-conductive membranes for fuel cells and photoresists in electronics .
  • Reactivity with Alcohols and Acids: Sodium ethenesulfonate can undergo addition reactions with alcohols, phenols, and various acids, expanding its utility in organic synthesis .

Sodium ethenesulfonate can be synthesized through several methods:

  • Alkaline Hydrolysis of Carbyl Sulfate: This method involves hydrolyzing carbyl sulfate under alkaline conditions followed by acidification to yield sodium ethenesulfonate. This reaction is highly exothermic and requires precise control of temperature and pH .
  • Dehydration of Isethionic Acid: Another synthesis route involves dehydrating isethionic acid using phosphorus pentoxide .

These methods highlight the compound's accessibility for industrial applications.

Sodium ethenesulfonate finds extensive use across various industries:

  • Polymer Production: It is primarily used as a monomer for synthesizing poly(anionic) polymers and copolymers, which are essential in the electronics industry for producing photoresists and ion-conductive membranes .
  • Cosmetics and Personal Care: The compound is utilized in formulations for its properties as a surfactant and stabilizer .
  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds .
  • Electroplating: Sodium ethenesulfonate acts as a brightener and leveling agent in nickel plating baths .

Sodium ethenesulfonate shares similarities with several other compounds that contain sulfonic acid groups or vinyl functionalities. Here are some notable comparisons:

Compound NameCAS NumberKey Features
Sodium vinylsulfonate3039-83-6Similar structure; used as a monomer; versatile
Sodium styrenesulfonate2620-50-4Contains styrene; used in polymerization
Sodium methacrylate126-98-7Vinyl group; used extensively in acrylic polymers
Sodium sulfoethylmethacrylate16475-44-4Contains sulfo group; used in specialty polymers

Uniqueness of Sodium Ethenesulfonate

Sodium ethenesulfonate is unique due to its unsaturated structure that allows for high reactivity compared to other sulfonates. Its ability to polymerize into highly acidic or anionic structures makes it particularly useful for specialized applications like ion exchange membranes and photoresists, setting it apart from similar compounds.

Physical Description

Liquid
10-30% Aqueous solution: Liquid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

130.97788444 g/mol

Monoisotopic Mass

130.97788444 g/mol

Heavy Atom Count

7

UNII

F7K3L38Z7B

Related CAS

9002-97-5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 23 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 21 of 44 companies with hazard statement code(s):;
H315 (42.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (57.14%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3039-83-6
9002-97-5

Wikipedia

Sodium vinylsulfonate

General Manufacturing Information

Plastics Material and Resin Manufacturing
Miscellaneous Manufacturing
Adhesive Manufacturing
Primary Metal Manufacturing
Ethenesulfonic acid, sodium salt (1:1): ACTIVE
Ethenesulfonic acid, sodium salt (1:1), homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-15

Explore Compound Types